molecular formula C14H13BrN2O2 B2739434 4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide CAS No. 1232794-19-2

4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide

Cat. No.: B2739434
CAS No.: 1232794-19-2
M. Wt: 321.174
InChI Key: LAXGEAHWHDTUDO-UHFFFAOYSA-N
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Description

4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide is a chemical compound with the molecular formula C14H13BrN2O2. It is used primarily in biochemical research, particularly in the field of proteomics . This compound is characterized by the presence of a bromine atom, a hydroxy group, and an amino group attached to a benzamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide is widely used in scientific research due to its unique chemical properties:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

  • 4-[(5-Bromo-2-hydroxyphenyl)amino]benzamide
  • 4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide
  • 4-[(5-Methyl-2-hydroxybenzyl)amino]benzamide

Comparison: 4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. Compared to its chloro and methyl analogs, the bromine derivative exhibits different reactivity and potency in various applications .

Properties

IUPAC Name

4-[(5-bromo-2-hydroxyphenyl)methylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c15-11-3-6-13(18)10(7-11)8-17-12-4-1-9(2-5-12)14(16)19/h1-7,17-18H,8H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXGEAHWHDTUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NCC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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